N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-29-16-6-3-14(4-7-16)22-25-24-19-9-10-21(26-27(19)22)32-12-20(28)23-15-5-8-17-18(11-15)31-13-30-17/h3-11H,2,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJOVBJCUTBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the ethoxyphenyl group through electrophilic substitution reactions. The triazolopyridazine moiety is then synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the acetamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and ethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be inferred based on structural motifs and synthesis strategies from related compounds in the literature.
Structural Analogues and Functional Groups
- Hydroxyacetamide Derivatives () : Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide share a sulfanyl-linked triazole core with the target compound. However, the replacement of the triazolo-pyridazine with an imidazole-oxazolone system may reduce kinase affinity but enhance antiproliferative effects in certain cancer cell lines .
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () : While lacking the triazolo-pyridazine scaffold, its dioxothiazolidine and benzamide groups suggest utility in diabetes or oxidative stress-related pathways. The absence of a sulfanyl bridge in this class limits direct mechanistic overlap with the target compound .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety linked to a triazolopyridazine core via a sulfanyl group. The synthesis typically involves multi-step organic reactions that may include:
- Preparation of Intermediates : The synthesis begins with the formation of the benzodioxole and triazolopyridazine intermediates.
- Coupling Reaction : These intermediates are coupled under specific conditions using reagents such as ethylating agents and catalysts.
- Purification : Advanced techniques like chromatography may be employed to purify the final product.
The detailed synthetic route can vary depending on the desired yield and purity levels.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its diverse pharmacological properties.
Antinociceptive Activity
Research indicates that derivatives of similar structures exhibit significant antinociceptive activity. For instance, compounds with triazole and thiadiazole rings have been shown to inhibit pain response in animal models through various mechanisms, including COX inhibition . The compound's analogs were tested against standard analgesics like aspirin and demonstrated comparable or superior efficacy in pain relief.
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds. For example, certain derivatives have shown promising antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29) by inducing apoptosis through mitochondrial pathways. These studies suggest that the compound may modulate apoptotic markers such as Bax and Bcl2 .
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. Binding studies indicate that these compounds can alter enzyme activity or receptor signaling pathways, which is critical for their therapeutic effects.
Pharmacological Applications
Given its structural complexity and biological activity, this compound shows potential in various therapeutic areas:
- Pain Management : Its antinociceptive properties suggest applications in developing new analgesics.
- Cancer Therapy : The anticancer activity opens avenues for research into novel cancer treatments.
- Anti-inflammatory Agents : Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes.
Data Summary
| Biological Activity | Mechanism | Reference Study |
|---|---|---|
| Antinociceptive | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Enzyme inhibition |
Case Studies
In one study focusing on related compounds with similar structural motifs, researchers synthesized various derivatives and evaluated their biological activities through in vivo models. The findings highlighted significant analgesic effects compared to standard treatments and provided insights into the structure-activity relationship (SAR) that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
